Sapropterin

Descripción general

Descripción

Sapropterin, also known as tetrahydrobiopterin, is a synthetic form of a naturally occurring cofactor used in the metabolism of several amino acids. It plays a crucial role in the conversion of phenylalanine to tyrosine, tyrosine to L-dopa, and tryptophan to 5-hydroxytryptophan. This compound is primarily used as an adjunct to phenylalanine restriction in the treatment of phenylketonuria (PKU), a genetic disorder that leads to the accumulation of phenylalanine in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sapropterin involves several steps, starting with the glycosylation of L-arabinose, followed by iodination, reduction, and deiodination. The glycosidic bond is then hydrolyzed, and the alkyl group is removed to obtain 5-deoxy-L-ribose. This intermediate undergoes further reactions to produce L-erythrobiopterin, which is finally reduced to this compound hydrochloride .

Industrial Production Methods: Industrial production of this compound dihydrochloride involves a novel process that is economically viable for commercial production. This process includes the preparation of key intermediates such as L-erythro-biopterin, which are then converted to this compound dihydrochloride through a series of chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions: Sapropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and stability.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium hydroxide, acetic acid, phenylhydrazine, and acetic anhydride. The reactions typically occur under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major product formed from these reactions is this compound dihydrochloride, which is used in the treatment of phenylketonuria and tetrahydrobiopterin deficiencies .

Aplicaciones Científicas De Investigación

Efficacy in Reducing Blood Phenylalanine Levels

Numerous studies have demonstrated the effectiveness of sapropterin in reducing blood phenylalanine levels:

- Levy et al. (2007) conducted a double-blind randomized controlled trial showing a significant reduction in blood phenylalanine concentrations by approximately 235.9 micromol/liter after 6 weeks of treatment with this compound compared to placebo .

- Muntau et al. (2017) reported an increase in dietary phenylalanine tolerance by 20 to 30 mg/kg/day with this compound treatment over 10 to 26 weeks .

Long-term Safety and Efficacy

The SPARK extension study assessed long-term safety and efficacy in children under four years old. It found that dietary phenylalanine tolerance increased significantly over 36 months, supporting the favorable risk/benefit profile of this compound .

Impact on Quality of Life

While this compound has shown benefits in metabolic control, its impact on quality of life and neurodevelopmental outcomes remains less clear. Some studies indicated no significant improvements in overall ADHD symptoms or executive functioning in adults, although children showed some improvements .

Case Study 1: Maternal Phenylketonuria

A notable case involved a pregnant woman with maternal phenylketonuria treated with this compound prior to conception and throughout pregnancy. The child exhibited normal growth and development postnatally, highlighting the potential benefits of this compound during pregnancy .

Case Study 2: Japanese Post-marketing Surveillance

A post-marketing surveillance study in Japan evaluated the long-term safety and efficacy of this compound among patients with BH4-responsive PKU. Out of 87 enrolled patients, the treatment was well-tolerated, with significant reductions in serum phenylalanine levels observed .

Safety Profile

Adverse events associated with this compound are generally mild to moderate, including upper respiratory infections, headaches, and gastrointestinal disturbances . A longitudinal study indicated that while adverse events were common, they did not necessitate discontinuation of treatment .

Data Summary Table

| Study Reference | Population Characteristics | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Levy et al. (2007) | 89 adults/children with PKU | This compound 10 mg/kg vs Placebo | Change in blood phenylalanine concentration | -235.9 micromol/liter (p=0.0002) |

| Muntau et al. (2017) | Children <4 years old | This compound + Phe-restricted diet | Dietary Phe tolerance | Increased by 38.7 mg/kg/day (p<0.0001) |

| Japanese Study (2022) | Patients with BH4-responsive PKU | This compound treatment | Serum phenylalanine levels | Significant reductions observed |

Mecanismo De Acción

Sapropterin acts as a cofactor for the enzyme phenylalanine hydroxylase, which hydroxylates phenylalanine to form tyrosine. This reaction is crucial for the metabolism of phenylalanine and the prevention of its accumulation in the body. This compound also enhances the activity of residual phenylalanine hydroxylase, improving phenylalanine metabolism and decreasing phenylalanine levels in responsive patients .

Comparación Con Compuestos Similares

Sapropterin is often compared with other compounds used in the treatment of phenylketonuria, such as pegvaliase. While both compounds aim to reduce phenylalanine levels, this compound is unique in its role as a cofactor for phenylalanine hydroxylase, whereas pegvaliase is an enzyme substitution therapy . Other similar compounds include tetrahydrobiopterin and its various synthetic forms .

Conclusion

This compound is a vital compound with significant applications in medicine, biology, and industry. Its unique role as a cofactor for phenylalanine hydroxylase makes it an essential treatment for phenylketonuria and other related disorders. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in scientific research and therapeutic applications.

Actividad Biológica

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is primarily used in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the deficiency of the enzyme phenylalanine hydroxylase (PAH). This enzyme is crucial for the conversion of phenylalanine (Phe) to tyrosine. The biological activity of this compound lies in its ability to enhance residual PAH enzymatic activity, thereby reducing elevated levels of phenylalanine in patients who are responsive to this treatment.

This compound functions as a cofactor for PAH, promoting the enzyme's activity in individuals with certain mutations that allow for partial enzyme function. This mechanism is critical for managing blood phenylalanine levels, which, if left untreated, can lead to severe neurological impairments.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in reducing blood phenylalanine levels and improving dietary tolerance. A meta-analysis encompassing several clinical trials provides valuable insights into its biological activity:

Case Studies and Observational Data

Case studies have demonstrated that this compound can effectively lower blood Phe concentrations within weeks of initiation. For instance, one cohort study reported that patients with initial Phe levels exceeding 600 μmol/L experienced significant cognitive improvements when treated with this compound, as their Phe levels were normalized within six weeks .

Additionally, a prospective observational registry (PKUDOS) has been established to collect long-term data on treatment outcomes among patients using this compound. Initial findings indicate that approximately 25-50% of patients respond positively to this compound therapy, allowing them to increase their natural protein intake without adverse effects .

Safety Profile

The safety profile of this compound has been assessed through various studies and adverse event reporting systems. Common side effects include:

- Abdominal pain

- Diarrhea

- Fever

- Cough

- Vomiting

- Upper respiratory tract infections

- Headaches

Most reported adverse events are mild and transient, with no serious long-term complications associated with its use .

Propiedades

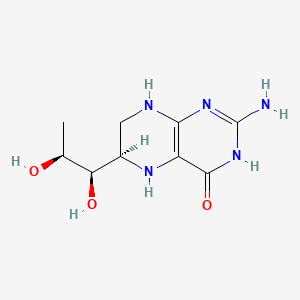

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041138 | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20 mg/mL (dichloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62989-33-7 | |

| Record name | Sapropterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapropterin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.